Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate
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Overview
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and an isonicotinic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Isonicotinate Ester: The protected amine is then reacted with isonicotinic acid or its derivatives to form the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, TFA) or basic (NaOH) conditions.
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Isonicotinic acid derivatives.
Deprotection: Free amine derivatives.
Substitution: Substituted isonicotinates.
Scientific Research Applications
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The compound’s reactivity is primarily due to the presence of the ester and amine functionalities, which can participate in various nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an isonicotinic acid moiety.
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate: Contains a methacrylate group instead of an isonicotinate.
N-(tert-Butoxycarbonyl)ethanolamine: Similar Boc-protected amine but with an ethanolamine backbone.
Uniqueness
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate is unique due to its combination of an isonicotinic acid moiety and a Boc-protected amine. This structure provides both reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-15-11(8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) |
InChI Key |
ORKFEJUKJPBWOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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